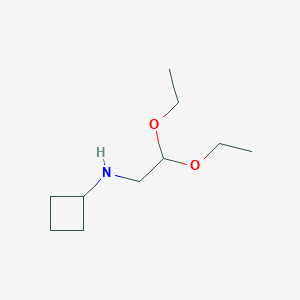
Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate typically involves the esterification of (3-Hydroxy-5-trifluoromethyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (3-Oxo-5-trifluoromethyl-phenyl)-acetic acid methyl ester.
Reduction: Formation of (3-Hydroxy-5-trifluoromethyl-phenyl)-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group often enhances the bioavailability and metabolic stability of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Hydroxy-5-trifluoromethyl-phenyl)-acetic acid
- (3-Hydroxy-5-trifluoromethyl-phenyl)-ethanol
- (3-Oxo-5-trifluoromethyl-phenyl)-acetic acid methyl ester
Uniqueness
Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate is unique due to the combination of its functional groups. The presence of both a hydroxy group and a trifluoromethyl group provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
methyl 2-[3-hydroxy-5-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)4-6-2-7(10(11,12)13)5-8(14)3-6/h2-3,5,14H,4H2,1H3 |
InChI-Schlüssel |
DZRDKTQUGLMVKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=CC(=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Amino-3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8288945.png)







![N'-acetyl-3-bromofuro[2,3-c]pyridine-5-carbohydrazide](/img/structure/B8289018.png)


